3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid
Description
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid: is an organic compound that features both fluorine and ethoxycarbonyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it a valuable subject for research and development.
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3-fluorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O4/c1-2-22-16(21)11-5-3-9(8-14(11)18)12-7-10(15(19)20)4-6-13(12)17/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXLQTKNQUZAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691943 | |
| Record name | 4'-(Ethoxycarbonyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-08-5 | |
| Record name | 4'-(Ethoxycarbonyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxycarbonyl Group:
Fluorination: The fluorine atoms can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The final step often involves coupling reactions, such as Suzuki-Miyaura coupling, to link the fluorinated phenyl groups to the benzoic acid core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace fluorine atoms.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amino and thiol derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science: Its unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Biology and Medicine:
Drug Development: The compound’s fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical agents.
Biological Probes: It can be used in the design of probes for imaging and diagnostic applications.
Industry:
Electronics: Used in the fabrication of electronic components due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. In catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations.
Comparison with Similar Compounds
- 3-[4-(Methoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid
- 3-[4-(Ethoxycarbonyl)-2-fluorophenyl]-4-fluorobenzoic acid
- 3-[4-(Ethoxycarbonyl)-3-chlorophenyl]-4-fluorobenzoic acid
Uniqueness: The unique combination of ethoxycarbonyl and fluorine groups in 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
